molecular formula C20H20ClN5O2S B2354622 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 886962-51-2

2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2354622
CAS No.: 886962-51-2
M. Wt: 429.92
InChI Key: IUGZCPGBPNBMLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a sulfanyl group, and a triazinone group. The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a triazinone ring, which is a six-membered ring containing three nitrogen atoms and one oxygen atom. This ring would be substituted with an amino group, a methylbenzyl group, and a sulfanyl group linked to an acetamide group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the sulfanyl group could undergo oxidation, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the acetamide could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with a triazine core, similar to the one mentioned, are often subjects of synthesis and structural analysis studies. For instance, triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties have been synthesized, and their structures thoroughly analyzed. Such compounds are interesting for their potential biological activities and the intricate hydrogen bonding patterns they can form in crystalline structures (Ghorab, Ismail, & Abdala, 2010). The meticulous analysis of their molecular geometry, as well as the intermolecular interactions within crystals, helps in understanding the physical properties and reactivity of these compounds.

Biological Activities

Compounds bearing a triazine scaffold, similar to the target compound, often exhibit notable biological activities. Research into sulfanilamide derivatives, for example, has shown a range of antimicrobial properties. Studies involving the synthesis and characterization of N-substituted sulfanilamide derivatives have contributed to the understanding of their thermal properties and potential antibacterial and antifungal activities (Lahtinen et al., 2014). By exploring these activities, researchers can identify new therapeutic agents against various pathogens.

Material Science Applications

The structural motifs present in compounds like 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide could also have implications in material science. The ability to form specific molecular architectures through hydrogen bonding or other intermolecular forces can be exploited in the design of novel materials with desired properties. Such compounds can serve as building blocks for supramolecular assemblies, potentially useful in nanotechnology, drug delivery systems, and the development of new materials with unique optical or electronic properties.

Antioxidant and Antipyretic Properties

Research on similar compounds has also highlighted their potential antioxidant and antipyretic properties. For instance, triazoloquinazolines have shown good antipyretic and anti-inflammatory activities, suggesting their utility in developing new treatments for inflammation-related disorders (Ghorab, Ismail, & Abdala, 2010). The exploration of these activities could lead to the discovery of novel compounds that can mitigate oxidative stress and reduce fever, contributing to the pharmacopeia of anti-inflammatory and antipyretic drugs.

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. If the compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-12-3-6-14(7-4-12)9-17-19(28)26(22)20(25-24-17)29-11-18(27)23-16-10-15(21)8-5-13(16)2/h3-8,10H,9,11,22H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGZCPGBPNBMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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